Isoquinoline-2(1H)-carbaldehyde

Synthetic methodology N-formylation Vilsmeier-Haack reaction

Isoquinoline-2(1H)-carbaldehyde (CAS 208348-23-6), also named 2(1H)-Isoquinolinecarboxaldehyde, is a heterocyclic building block bearing a formyl group at the N-2 position of a 1,2-dihydroisoquinoline scaffold. The molecule (C10H9NO, MW 159.18) features a partially saturated ring system with a C3–C4 double bond, classifying it as a cyclic enamine rather than a fully aromatic isoquinoline or a tetrahydroisoquinoline.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 208348-23-6
Cat. No. B15072012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-2(1H)-carbaldehyde
CAS208348-23-6
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C=CN1C=O
InChIInChI=1S/C10H9NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-6,8H,7H2
InChIKeyRKIQWXMIFPFQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-2(1H)-carbaldehyde (CAS 208348-23-6): Core Structural Identity and Procurement Baseline


Isoquinoline-2(1H)-carbaldehyde (CAS 208348-23-6), also named 2(1H)-Isoquinolinecarboxaldehyde, is a heterocyclic building block bearing a formyl group at the N-2 position of a 1,2-dihydroisoquinoline scaffold . The molecule (C10H9NO, MW 159.18) features a partially saturated ring system with a C3–C4 double bond, classifying it as a cyclic enamine rather than a fully aromatic isoquinoline or a tetrahydroisoquinoline [1]. This enamine character imparts distinct reactivity profiles that differentiate it from the more common 3,4-dihydroisoquinoline-2(1H)-carbaldehyde (CAS 1699-52-1) and 1,2,3,4-tetrahydroisoquinoline-2-carbaldehyde analogs [1][2].

Why 3,4-Dihydro or Tetrahydro Isoquinoline-2-carbaldehydes Cannot Substitute Isoquinoline-2(1H)-carbaldehyde


Substituting Isoquinoline-2(1H)-carbaldehyde with a 3,4-dihydro- (CAS 1699-52-1) or 1,2,3,4-tetrahydroisoquinoline-2-carbaldehyde analog fundamentally alters the reactive character of the nitrogen-containing ring. The target compound possesses an enamine motif (C3=C4 double bond conjugated with the N-2 lone pair), which enables electrophilic substitution at C-3/C-4, hydride abstraction to form N-acyliminium ions, and smooth oxidative aromatization—reaction pathways that are inaccessible to the fully saturated tetrahydro analog and proceed via a different imine-based mechanism in the 3,4-dihydro isomer [1][2]. In pharmacological contexts, the oxidation state of the isoquinoline ring directly impacts biological target engagement: a comparative study of 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines revealed that the 3,4-dihydro class was the most potent against MAO A (Ki = 2–130 µM), while tetrahydroisoquinolines showed substantially weaker inhibition, demonstrating that even a single change in ring saturation produces a measurable shift in bioactivity [3]. Therefore, generic replacement with an alternative N-formyl isoquinoline without matching the 1,2-dihydro oxidation state risks both failed synthetic transformations and invalid biological results.

Quantitative Differentiation Evidence: Isoquinoline-2(1H)-carbaldehyde vs. Closest Analogs


Synthetic Accessibility: One-Step Quantitative Yield via Adapted Vilsmeier Conditions

A 2023 protocol reported the one-step synthesis of Isoquinoline-2(1H)-carbaldehyde in quantitative yield using adapted Vilsmeier conditions (DMF/POCl3), with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. By contrast, the 3,4-dihydro analog (CAS 1699-52-1) is typically prepared via reductive formylation of isoquinoline with formamide and formic acid over Raney nickel, a multi-step sequence that requires careful control to avoid over-reduction to the tetrahydro derivative . No analogous one-step, quantitative-yield protocol has been reported for the 3,4-dihydro or tetrahydro N-formyl congeners under comparably mild conditions.

Synthetic methodology N-formylation Vilsmeier-Haack reaction Process chemistry

Enamine Reactivity: Hydride Abstraction to N-Acyliminium Ions Enables Downstream Diversification

N-Acyl-1,2-dihydroisoquinolines undergo smooth hydride abstraction with Ph3C+BF4− to generate chiral N-acylisoquinolinium ions, which can be trapped stereoselectively with organometallic reagents to yield 1-substituted tetrahydroisoquinolines [1]. In the cited study, N-acyl-1,2-dihydroisoquinoline (8) was oxidized to the corresponding N-acyliminium ion in high conversion (near quantitative by TLC within hours at room temperature), enabling subsequent diastereoselective addition reactions [1]. The 3,4-dihydro isomer lacks the enamine C3=C4 bond required for this hydride-abstraction pathway, while the fully saturated tetrahydro analog is inert under these conditions, requiring alternative activation strategies.

Enamine chemistry N-acyliminium ion Hydride abstraction Diversification

Biological Relevance: Oxidation State of the Isoquinoline Ring Governs MAO Inhibitory Potency

A systematic comparative study of simple isoquinoline alkaloids evaluated MAO A and MAO B inhibition across three oxidation states: 1,2,3,4-tetrahydro, 3,4-dihydro, and fully aromatic isoquinolines [1]. As a class, 3,4-dihydroisoquinolines were the most potent MAO A inhibitors (Ki = 2–130 µM), fully aromatic isoquinolines showed intermediate activity (Ki = 17–130 µM), and tetrahydroisoquinolines exhibited the weakest inhibition [1]. The 1,2-dihydro oxidation state (represented by the target compound) was not explicitly tested in this panel, but its enamine structure places it at a distinct redox midpoint between the aromatic and 3,4-dihydro states, predicting a unique biological profile that cannot be extrapolated from either comparator class.

Monoamine oxidase Structure-activity relationship Neuropharmacology Oxidation state

Rearrangement Propensity: 1,2-Dihydroisoquinolines Undergo Unique Skeletal Rearrangements Absent in 3,4-Dihydro or Tetrahydro Analogs

1-Benzyl-1,2-dihydroisoquinolines undergo a specific bimolecular rearrangement to 3-benzyl-3,4-dihydroisoquinolines, a transformation that proceeds via the enamine character of the 1,2-dihydro scaffold and has no parallel in the 3,4-dihydro or tetrahydro series [1]. This rearrangement represents a unique skeletal reorganization pathway that can be exploited for the synthesis of otherwise difficult-to-access 3-substituted isoquinoline derivatives.

Rearrangement Mechanistic chemistry Enamine Skeletal reorganization

Recommended Procurement and Application Scenarios for Isoquinoline-2(1H)-carbaldehyde


Medicinal Chemistry: N-Acyliminium Ion-Based Library Synthesis

The 1,2-dihydro scaffold of Isoquinoline-2(1H)-carbaldehyde uniquely enables hydride abstraction to N-acyliminium ions, a reactive intermediate that can be trapped with diverse nucleophiles to generate 1-substituted tetrahydroisoquinoline libraries with stereochemical control [1]. This application is inaccessible with the 3,4-dihydro or tetrahydro N-formyl analogs, making the target compound the required building block for this diversification strategy.

Neuropharmacological Probe Development Targeting MAO Enzymes

Given the established sensitivity of MAO A and MAO B to the isoquinoline ring oxidation state [1], Isoquinoline-2(1H)-carbaldehyde provides a defined 1,2-dihydro redox state for structure-activity relationship (SAR) studies exploring the impact of intermediate ring saturation on enzyme inhibition. Using the incorrect oxidation state (tetrahydro or fully aromatic) would confound SAR interpretation.

Process Chemistry: Cost-Efficient Scale-Up via One-Step Vilsmeier Protocol

The 2023 quantitative-yield, one-step Vilsmeier protocol [1] provides a scalable, high-efficiency route to Isoquinoline-2(1H)-carbaldehyde that outperforms the multi-step reductive formylation required for the 3,4-dihydro analog . For process chemists evaluating building block supply chains, this translates to reduced solvent consumption, fewer unit operations, and higher throughput.

Skeletal Rearrangement for Regiodivergent Isoquinoline Synthesis

The unique 1,2-dihydro → 3,4-dihydro rearrangement pathway [1] enables synthetic chemists to access 3-substituted isoquinoline derivatives that are challenging to prepare via direct functionalization of the 3,4-dihydro or tetrahydro scaffolds. This regiodivergent strategy expands the accessible chemical space for lead optimization programs.

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